2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid
Description
1.1. Structural and Functional Overview of 2α-[(tert-Butyloxycarbonyl)amino]cyclobutane-1α-acetic Acid 2α-[(tert-Butyloxycarbonyl)amino]cyclobutane-1α-acetic acid is a conformationally constrained amino acid derivative featuring a cyclobutane ring system substituted with a tert-butyloxycarbonyl (Boc)-protected amino group at the 2α-position and an acetic acid moiety at the 1α-position. The Boc group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions while preserving other functional groups . The cyclobutane backbone introduces rigidity, which can modulate peptide conformation, enhance metabolic stability, and influence receptor binding interactions in therapeutic applications . This compound is primarily utilized in the synthesis of peptidomimetics and backbone-modified peptides, where controlled stereochemistry and resistance to enzymatic degradation are critical .
Properties
IUPAC Name |
2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQQXKDTNNNMU-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclobutane ring can be introduced through a cyclization reaction, often involving a precursor with suitable leaving groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled step-by-step on a solid support, is common. This method allows for efficient purification and high yields.
Chemical Reactions Analysis
Types of Reactions
2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Comparison Based on Protecting Groups The Boc group in 2α-[(tert-Butyloxycarbonyl)amino]cyclobutane-1α-acetic acid is contrasted with other common amino-protecting strategies, such as 9-fluorenylmethyoxycarbonyl (Fmoc) and trityl (Trt) (Table 1).
Boc vs. Fmoc :
- Cleavage Conditions : Boc requires strong acids like trifluoroacetic acid (TFA) for removal, whereas Fmoc is base-labile (e.g., cleaved by piperidine) . This makes Fmoc preferable for acid-sensitive residues.
- Stability : Boc is stable under basic conditions, enabling orthogonal protection strategies when combined with Fmoc .
- Applications : Boc is traditionally used in SPPS with Merrifield resins, while Fmoc dominates modern SPPS due to milder deprotection .
Boc vs. Trt :
2.2. Structural Analogs: Cyclobutane vs. Other Cycloalkanes
The cyclobutane core distinguishes this compound from cyclopropane and cyclohexane derivatives (Table 2):
- Cyclopropane Analogs : Higher ring strain increases reactivity but reduces thermodynamic stability, often leading to undesired side reactions in peptide elongation .
- Cyclohexane Analogs : The chair conformation of cyclohexane enhances stability but reduces conformational restraint, diminishing its utility in rigidifying peptide backbones .
- Cyclobutane : Balances moderate ring strain (≈26 kcal/mol) with sufficient rigidity to enforce specific peptide conformations, improving target binding affinity without excessive reactivity .
2.3. Functional Group Comparisons The acetic acid moiety at the 1α-position enables carboxylate-mediated conjugation, akin to glutamic acid derivatives.
Data Tables
Table 1: Comparison of Amino-Protecting Groups
Table 2: Cycloalkane Amino Acid Derivatives
Research Findings
- Synthetic Efficiency: The Boc group in 2α-[(tert-Butyloxycarbonyl)amino]cyclobutane-1α-acetic acid facilitates efficient coupling using carbodiimide activators (e.g., DIC/HOBt) in SPPS, achieving >90% yields in model peptides .
- Deprotection Challenges : TFA-mediated Boc cleavage may require scavengers like triethylsilane (TES) to prevent side reactions, complicating large-scale synthesis .
- Biological Relevance : Cyclobutane-containing peptides exhibit enhanced resistance to proteolysis compared to linear analogs, as shown in enzymatic stability assays .
- Biotinylation Potential: Similar Boc-protected compounds have been functionalized with biotin via HOBt-mediated coupling, suggesting applications in affinity tagging .
Biological Activity
2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid is a complex organic compound characterized by its cyclobutane ring and a tert-butyloxycarbonyl (Boc) protected amino group. This compound has garnered attention for its potential applications in organic synthesis, particularly in peptide chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₁O₄
- Molecular Weight : 241.30 g/mol
- CAS Number : 1639216-47-9
The presence of multiple functional groups contributes to its reactivity and versatility, making it suitable for various synthetic pathways and biological applications.
The biological activity of this compound is primarily linked to its role as an intermediate in peptide synthesis. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing the compound to participate in further reactions, including enzyme-substrate interactions.
Key Mechanisms:
- Enzyme Interactions : The compound can influence enzyme activity by acting as a substrate or inhibitor, which is crucial in understanding metabolic pathways.
- Protein Folding : It has implications in studies related to protein folding due to its rigid structure, which can stabilize certain conformations.
- Drug Development : As a building block for pharmaceutical compounds, it plays a role in the synthesis of peptide-based drugs, potentially enhancing therapeutic efficacy.
Case Studies
- Peptide Synthesis : A study demonstrated the successful incorporation of this compound into peptide chains, showcasing its utility in producing constrained peptides with specific biological activities.
- Antimicrobial Activity : Preliminary assays indicated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains, suggesting potential therapeutic applications.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclobutane-based | Intermediate in peptide synthesis; potential antimicrobial |
| 2alpha-[(tert-Butyloxycarbonyl)amino]cyclopentane-1alpha-acetic acid | Cyclopentane-based | Similar applications; less steric hindrance |
| 2alpha-[(tert-Butyloxycarbonyl)amino]cyclohexane-1alpha-acetic acid | Cyclohexane-based | Broader applications due to larger ring size |
Synthesis Methods
The synthesis of this compound typically involves:
- Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
- Cyclization Reactions : Involving precursors with suitable leaving groups to form the cyclobutane structure.
Industrial Applications
This compound is utilized in:
- Peptide Synthesis : As an intermediate for constructing complex peptides.
- Pharmaceutical Development : Serving as a precursor for drugs targeting various diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
